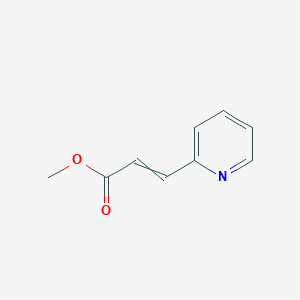

Methyl 3-(2-pyridyl)-2-propenoate

Descripción general

Descripción

Methyl 3-(2-pyridyl)-2-propenoate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring attached to a propenoate group, making it a versatile molecule in organic synthesis and various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(2-pyridyl)-2-propenoate can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and higher yields. This method can also reduce the formation of by-products and improve the overall efficiency of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanism :

The ester group (COOCH₃) undergoes oxidation to form carboxylic acids. Oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions target the double bond in the propenoate moiety, leading to cleavage.

Major Products :

-

Carboxylic acid : Methyl 3-(2-pyridyl)propanoate → 3-(2-pyridyl)propanoic acid.

-

Ketone intermediates : Partial oxidation may yield ketones (e.g., 3-oxo-3-(2-pyridyl)propanoic acid).

Conditions :

-

KMnO₄ in H₂SO₄ or CrO₃ in acidic medium.

Reduction Reactions

Mechanism :

The double bond in the propenoate group (CH₂=CHOOCCH₃) is hydrogenated to a single bond. Catalytic hydrogenation (Pd/C or PtO₂) or sodium borohydride (NaBH₄) facilitates this transformation.

Major Products :

-

Saturated ester : Methyl 3-(2-pyridyl)propanoate.

-

Alcohol : Reduction of the ester group to a primary alcohol (3-(2-pyridyl)propan-1-ol) under stronger reducing agents (e.g., LiAlH₄).

Conditions :

-

H₂ gas with Pd/C catalyst or NaBH₄ in MeOH.

Substitution Reactions

Mechanism :

The ester group (–OCH₃) is susceptible to nucleophilic substitution. Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., CH₃COCl) react in the presence of bases like pyridine or triethylamine.

Major Products :

-

Alkyl derivatives : Ethyl, butyl, or aryl esters (e.g., ethyl 3-(2-pyridyl)-2-propenoate).

-

Amides : Reaction with amines (e.g., NH₂CH₃) forms amides (e.g., 3-(2-pyridyl)-2-propenoic acid amide).

Conditions :

-

Alkyl halides (25–50°C) or acyl chlorides (0–5°C).

Cyclization and Condensation

Mechanism :

The pyridine ring participates in intramolecular reactions, forming heterocycles. For example, condensation with carbonyl compounds (e.g., acetaldehyde) leads to dihydropyridine derivatives .

Major Products :

-

Dihydropyridines : Resulting from acrolein-mediated cyclization .

-

Imine derivatives : Formation of pyridinium salts via carbonyl-to-imine conversion .

Conditions :

Biological Implications

Antimicrobial and Anticancer Activity :

-

Pyridyl derivatives exhibit antimicrobial effects against E. coli and S. aureus .

-

SAR studies indicate that substituents on the pyridine ring (e.g., methyl groups) enhance anticancer activity against human breast cancer cell lines (MCF-7) .

Enzymatic Interactions :

Comparison of Reaction Pathways

Key Research Findings

-

Structure–Activity Relationships (SARs) :

-

Pharmacokinetics :

-

Industrial Applications :

-

Used as an intermediate in agrochemical synthesis (e.g., fungicides).

-

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(2-pyridyl)-2-propenoate has been investigated for its potential therapeutic applications. Its derivatives exhibit various biological activities, making them candidates for drug development.

- Anticancer Activity: Studies have shown that compounds derived from this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against HeLa and MCF-7 cells, showing IC50 values in the low micromolar range, indicating strong activity compared to standard chemotherapeutics .

- Anti-inflammatory Properties: Research indicates that this compound can inhibit pro-inflammatory mediators, potentially serving as a treatment for conditions like arthritis or other inflammatory diseases. The mechanism involves modulating signaling pathways associated with inflammation .

- Antioxidant Effects: The compound's structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress. This property is crucial for developing agents aimed at combating oxidative stress-related diseases .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing polymers and resins. Its reactivity allows it to participate in cross-linking reactions, which are essential for producing durable materials with specific properties.

- Polymer Synthesis: The compound can be polymerized to create copolymers that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and adhesives .

Agricultural Chemistry

The compound's derivatives have also been explored for their potential use as agrochemicals. Their ability to interact with biological systems makes them candidates for developing new pesticides or herbicides.

- Pesticidal Activity: Preliminary studies suggest that certain derivatives exhibit insecticidal properties, potentially providing environmentally friendly alternatives to conventional pesticides .

Case Study 1: Anticancer Research

A study published in the journal Bioorganic & Medicinal Chemistry demonstrated that a series of this compound derivatives exhibited significant cytotoxicity against human cancer cell lines. The most potent derivative showed an IC50 value of 1.5 μM against MCF-7 cells, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of this compound revealed that it effectively inhibited nitric oxide production in macrophages. This study provided insights into its mechanism of action involving the modulation of the NF-kB signaling pathway .

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-pyridyl)-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(2-pyridyl)-propanoate: A reduced form of Methyl 3-(2-pyridyl)-2-propenoate.

2-Pyridinecarboxaldehyde: A precursor in the synthesis of this compound.

Methyl acrylate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its conjugated system, which imparts distinct reactivity and stability compared to its reduced form, Methyl 3-(2-pyridyl)-propanoate. The presence of the pyridine ring also allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 3-(2-pyridyl)-2-propenoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl acrylate with 2-pyridinecarboxaldehyde under appropriate conditions. The reaction can be catalyzed by various acids or bases to enhance yield and purity. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and activation of apoptotic pathways.

Table 1: Cytotoxic Effects of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | TBD | Apoptosis induction |

| Compound A | MCF-7 (breast cancer) | TBD | Caspase activation |

| Compound B | A549 (lung cancer) | TBD | Mitochondrial depolarization |

Note: TBD = To Be Determined based on specific studies.

The anticancer activity of this compound may involve several key mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by activating intrinsic pathways involving proteins such as p53 and Bax while downregulating Bcl-2 levels .

- Mitochondrial Dysfunction : The loss of mitochondrial membrane potential (MMP) is a hallmark of early apoptosis. Compounds in this class can significantly reduce MMP, leading to increased apoptosis rates in treated cells .

- Cell Cycle Arrest : Research indicates that certain derivatives may cause cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting cell proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

- Study on HepG2 Cells : In a study evaluating the effects on HepG2 liver cancer cells, compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 1.38 to 3.21 μM, indicating potent anticancer activity .

- Mechanistic Insights : Flow cytometry analysis revealed that these compounds could induce early and late apoptosis stages effectively, with a notable increase in Annexin-V positive cells compared to untreated controls .

Propiedades

IUPAC Name |

methyl 3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRVUFHSLSLFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.